

SAR7334 SKF 96365 clemizole hydrochloride efficacy

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Compound Focus: SAR7334

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Pharmacological Profile Comparison

The table below summarizes the key experimental data for the three compounds, highlighting their efficacy and selectivity.

Compound	Primary Target	Potency (IC ₅₀)	Key Selectivity Notes	Reported Experimental Context
SAR7334 [1] [2]	TRPC6	7.9 - 9.5 nM [1] [2]	Also inhibits TRPC3 (IC ₅₀ 282 nM) & TRPC7 (IC ₅₀ 226 nM). No effect on TRPC4/5. [1] [2]	Inhibits Ang II-induced Ca ²⁺ influx in podocytes; suppresses acute hypoxic pulmonary vasoconstriction. [3] [1]
SKF 96365 [4]	SOCE & TRPC channels	~3 μM (vs TRPC3) [5]	Broad-spectrum: inhibits SOCE (STIM1), voltage-gated Ca ²⁺ channels, and K ⁺ channels. [4]	Inhibits Ang II-induced Ca ²⁺ influx in podocytes. [3]

Compound	Primary Target	Potency (IC ₅₀)	Key Selectivity Notes	Reported Experimental Context
Clemizole hydrochloride [3] [5]	TRPC channels	9.1 μM (vs TRPC3) [5]	Specific selectivity profile across TRPC family is not fully detailed.	Inhibits Ang II-induced Ca ²⁺ influx in podocytes. [3]

Experimental Protocols from Literature

Here are the methodologies used in key studies to generate the data presented above.

1. Intracellular Calcium Measurement ([Ca²⁺]_i) This is a common method used to assess channel activity, as detailed in studies on **SAR7334** and other inhibitors [1] [2].

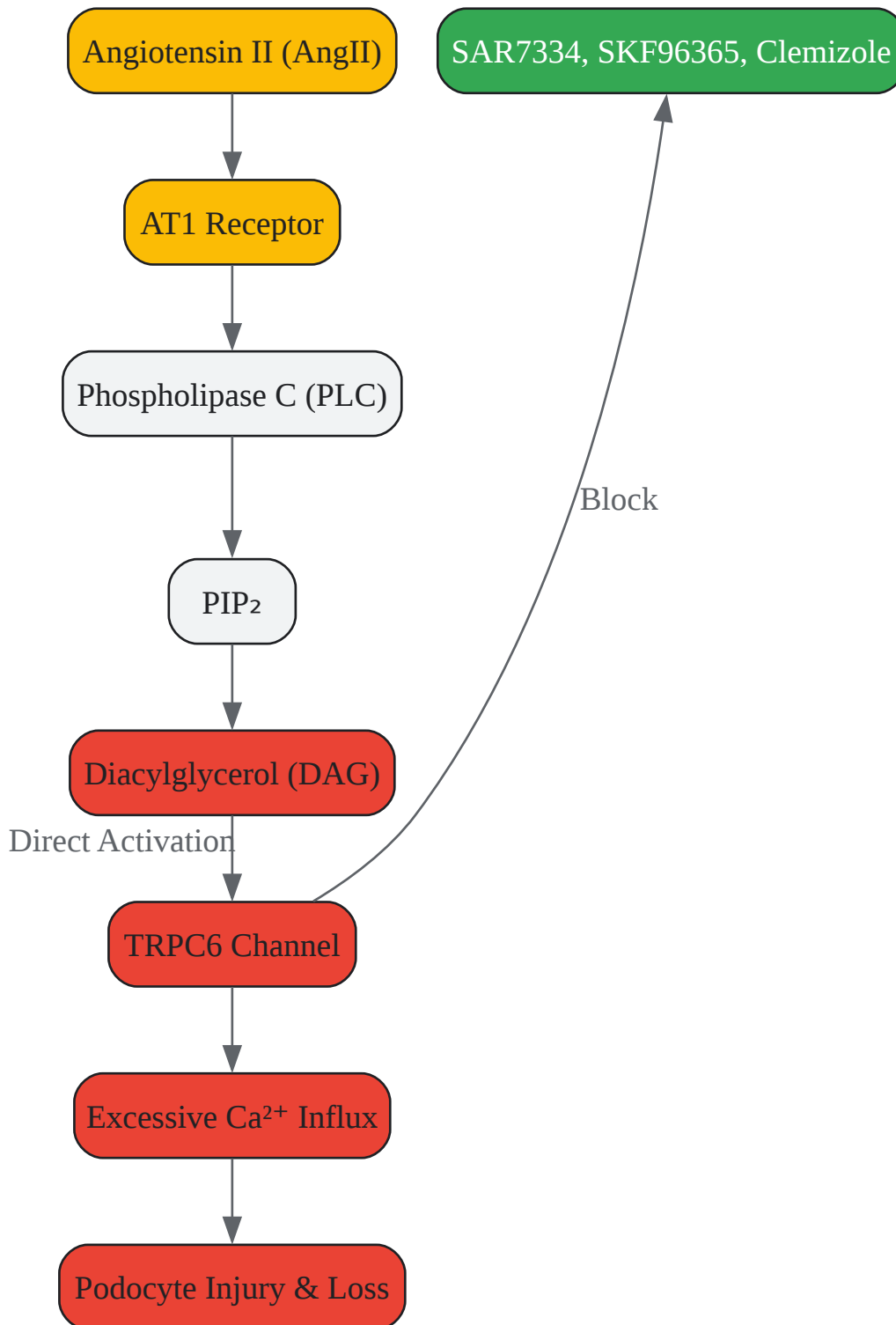
- **Cell Preparation:** Cells (e.g., stable HEK293 lines expressing recombinant TRPC channels) are grown on black poly-D-lysine-coated 96-well plates [1].
- **Dye Loading:** Cells are washed and stained with a fluorescent Ca²⁺ indicator dye (e.g., 2 μM Fluo-4 AM) for 30 minutes at room temperature [1].
- **Compound Incubation:** Cells are incubated with the test compound or a vehicle control for 10 minutes [1].
- **Channel Activation & Measurement:** Ca²⁺ entry is elicited, often by applying the diacylglycerol (DAG) analog OAG (1-oleoyl-2-acetyl-sn-glycerol). Fluorescence is measured over time using a fluorometric imaging plate reader (FLIPR). The area under the curve (AUC) of the fluorescence signal is used as a measure of Ca²⁺ influx, and inhibition is calculated relative to control responses [1] [2].

2. Whole-Cell Patch-Clamp Electrophysiology This technique directly measures ion current through channels and was used to confirm **SAR7334**'s activity [1].

- **Cell Preparation:** Cells expressing the channel of interest are placed on a recording chamber [1].
- **Electrode and Circuit:** A glass micropipette filled with an intracellular solution forms a tight seal ("whole-cell" configuration) with the cell membrane [1].
- **Voltage Clamp:** The membrane potential is held at a constant voltage (e.g., -80 mV) [5].
- **Current Recording:** Channel activity is stimulated, and the compound is applied. The resulting electrical currents are recorded, and the degree of current blockade by the compound is quantified [1].

TRPC6 Signaling Pathway in Podocyte Injury

The following diagram illustrates the mechanistic role of TRPC6 in podocyte injury, a context in which these inhibitors have been studied [6] [3].



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This pathway shows how pathological factors like Angiotensin II act through GPCR and PLC signaling to produce DAG, which directly activates TRPC6 channels. The resulting excessive calcium influx leads to podocyte injury, a key mechanism in diabetic kidney disease [6] [3]. The inhibitors discussed act by blocking the TRPC6 channel itself.

Key Research Implications

- **SAR7334** is the most potent and selective TRPC6 inhibitor among the three, making it the superior tool for conclusive investigations of TRPC6-specific function, especially in chronic *in vivo* models due to its good bioavailability [1] [2].
- **SKF 96365** and **Clemizole** are useful for initial, acute studies where broad-spectrum TRPC inhibition is acceptable. Their lack of specificity means observed phenotypes should be confirmed with more selective tools or genetic approaches [3] [4].

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